beta-Ala-Phe

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

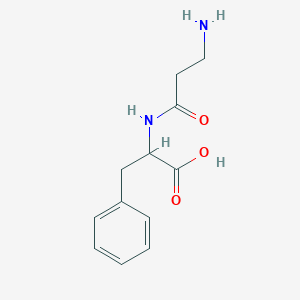

Beta-Ala-Phe is a dipeptide formed from beta-alanine and L-phenylalanine residues.

生物活性

Beta-alanine (BA) and its derivatives, including beta-Ala-Phe (beta-alanylleucine), have garnered significant attention in the field of medicinal chemistry and sports nutrition due to their unique biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, effects on physical performance, and potential therapeutic applications.

Chemical Structure and Properties

This compound is a dipeptide composed of beta-alanine and phenylalanine. The presence of the beta-amino acid (beta-alanine) in its structure imparts distinct conformational properties that influence its biological function. Beta-amino acids like beta-alanine can modulate peptide conformation and dynamics, enhancing their stability and bioactivity compared to alpha-amino acids.

1. Antimicrobial Activity

Research indicates that peptides containing beta-amino acids exhibit antimicrobial properties. For instance, studies on beta-amino acid-containing peptides have shown effective antibacterial activity against various pathogens in the micromolar range. The antimicrobial efficacy is influenced by factors such as lipophilicity, charge distribution, and structural flexibility of the peptide .

2. Performance Enhancement

Beta-alanine supplementation has been extensively studied for its ergogenic effects, particularly in high-intensity exercise. It has been shown to increase muscle carnosine levels, which can buffer acid in muscles during intense exercise, thereby delaying fatigue . A meta-analysis revealed that beta-alanine supplementation significantly enhances performance metrics such as time to exhaustion and peak power output during high-intensity activities .

The mechanism through which this compound exerts its biological effects involves several pathways:

- Membrane Interaction : Beta-amino acid peptides can interact with biological membranes, leading to membrane disruption and subsequent antimicrobial activity .

- Carnosine Production : Beta-alanine acts as a precursor to carnosine synthesis in muscle tissue, enhancing performance by buffering lactic acid accumulation during strenuous exercise .

- Cell Penetration : Certain studies suggest that beta-peptides can penetrate cell membranes via non-endocytotic mechanisms, enhancing their potential for therapeutic applications .

Study 1: Effects on Athletic Performance

A randomized controlled trial involving athletes demonstrated that supplementation with 6.4 g/day of beta-alanine for four weeks resulted in significant improvements in sprint performance and time to exhaustion during high-intensity interval training (HIIT) . The study highlighted the importance of muscle carnosine levels in enhancing athletic performance.

| Study | Participants | Dosage | Duration | Outcome |

|---|---|---|---|---|

| Ducker et al. (2013) | 18 recreational runners | 6.4 g/day | 4 weeks | Significant improvement in time performance |

Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of this compound showed that modifications in peptide structure could enhance antibacterial activity while reducing hemolytic effects. This balance is crucial for developing safe therapeutic agents .

Research Findings

Recent research has underscored the potential applications of this compound beyond sports nutrition:

- Cancer Therapy : Investigations into the interaction of beta-peptides with Bcl-2 family proteins suggest possible roles in apoptosis regulation, which could be pivotal in cancer treatment strategies .

- Neurological Benefits : Emerging studies indicate that beta-alanine may have neuroprotective effects, particularly in conditions like Parkinson's disease, by mitigating oxidative stress and improving quality of life through dietary supplementation .

属性

CAS 编号 |

17136-28-6 |

|---|---|

分子式 |

C12H16N2O3 |

分子量 |

236.27 g/mol |

IUPAC 名称 |

2-(3-aminopropanoylamino)-3-phenylpropanoic acid |

InChI |

InChI=1S/C12H16N2O3/c13-7-6-11(15)14-10(12(16)17)8-9-4-2-1-3-5-9/h1-5,10H,6-8,13H2,(H,14,15)(H,16,17) |

InChI 键 |

FLJLAJANCPPHDW-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)CCN |

手性 SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)[O-])NC(=O)CC[NH3+] |

规范 SMILES |

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)CCN |

Key on ui other cas no. |

19771-40-5 |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。